Isobutyl valerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNADZOSMJDVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065134 | |
| Record name | Pentanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10588-10-0 | |
| Record name | Isobutyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10588-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOBUTYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N1Y3169HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization
Chemical Synthesis Pathways and Reaction Kinetics
The synthesis of isobutyl valerate (B167501), a significant flavor and fragrance compound, is primarily achieved through the esterification of isobutanol with valeric acid. This section delves into the various synthetic routes, focusing on conventional methods, catalytic advancements, and the underlying reaction kinetics that govern the process.
Conventional Esterification Processes
The classical and most fundamental method for producing isobutyl valerate is the Fischer-Speier esterification. organic-chemistry.orgmdpi.com This reaction involves the direct condensation of isobutanol and valeric acid. ontosight.ai The process is an equilibrium-limited reaction, and to drive the reaction toward the formation of the ester, a dehydrating agent is typically employed. wikipedia.org Common strategies to shift the equilibrium include using one of the reactants, usually the alcohol, in a large excess or removing the water formed during the reaction through methods like azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgwikipedia.org
The reaction is inherently slow and requires a catalyst to achieve a reasonable reaction rate. wikipedia.org Concentrated mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), are traditionally used as catalysts. pbworks.commit.edumdpi.com The mechanism involves the protonation of the carbonyl group of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.orgvedantu.com A subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.org
While effective, the use of strong mineral acids presents several drawbacks, including corrosion of equipment, difficulty in separation from the product mixture, and the generation of acidic waste, which poses environmental concerns. mdpi.comtubitak.gov.trresearchgate.net These challenges have spurred the development of alternative catalytic systems.
Catalytic Approaches in this compound Synthesis
Research has increasingly focused on developing more sustainable and efficient catalytic methods for this compound synthesis, moving away from conventional homogeneous acid catalysts. These efforts are broadly categorized into homogeneous and heterogeneous catalysis.
Homogeneous Catalysis Investigations
While traditional mineral acids are the most common homogeneous catalysts, other systems have been explored. mdpi.com For instance, Brønsted acidic ionic liquids have been investigated as catalysts for the synthesis of ethyl valerate, a related ester, demonstrating high catalytic activity and recyclability. researchgate.net These ionic liquids offer advantages such as low volatility and tunable acidity. researchgate.net Manganese-based complexes have also been explored for the dehydrogenative coupling of alcohols to form esters, representing a different pathway for ester synthesis under homogeneous conditions. google.com However, a significant challenge with homogeneous catalysts is their separation from the reaction products, which can be complex and costly. mdpi.com
Heterogeneous Catalysis Development
Heterogeneous catalysts offer a significant advantage over their homogeneous counterparts due to their ease of separation from the reaction mixture, potential for reuse, and reduced corrosivity. mdpi.commdpi.com This makes them particularly attractive for industrial applications.
A prominent class of heterogeneous catalysts for esterification reactions are ion-exchange resins . dupont.comscispace.com These are solid polymeric materials with acidic functional groups, such as sulfonic acid groups, that can effectively catalyze the reaction. scispace.comgoogle.com Resins like Amberlyst-15 have been successfully used in the synthesis of various esters, including isobutyl propionate (B1217596) and propyl isobutyrate. tubitak.gov.trscispace.com The catalytic activity of these resins is attributed to the presence of Brønsted acid sites on their surface. mdpi.com The use of cation exchange resins can be further enhanced by the presence of certain metal promoters. google.com
Another significant area of development is the use of immobilized enzymes , particularly lipases. mdpi.comresearchgate.net Lipases are biocatalysts that can efficiently catalyze esterification reactions under mild conditions, often in solvent-free systems. mdpi.comresearchgate.netresearchgate.net This "green" approach can lead to high-purity products with minimal by-product formation. mdpi.com For instance, lipase (B570770) from Candida antarctica (often immobilized, such as Novozym 435) has been shown to be effective in the synthesis of various esters, including this compound. researchgate.netacs.org The reaction mechanism involves the formation of an acyl-enzyme intermediate. rsc.org
Other solid acid catalysts that have been explored for esterification include metal oxides, zeolites, and heteropoly acids. mdpi.comrsc.org These materials offer a range of acid strengths and surface properties that can be tailored to optimize the synthesis of specific esters.
Kinetic Modeling and Mechanistic Studies of Esterification Reactions
Understanding the kinetics and mechanism of this compound synthesis is crucial for process optimization and reactor design. Kinetic models help in predicting reaction rates and understanding the influence of various parameters such as temperature, catalyst loading, and reactant concentrations.
Second-Order Reaction Rate Mechanisms
The esterification of a carboxylic acid and an alcohol is often modeled as a second-order reversible reaction. acs.orgrsc.org In the context of this compound synthesis catalyzed by lipase, studies have shown that a simple second-order reaction rate model can provide a good fit for the experimental data under specific conditions. researchgate.netacs.org
For the forward reaction (esterification), the rate is proportional to the concentrations of both the valeric acid and isobutanol. Similarly, the reverse reaction (hydrolysis) is proportional to the concentrations of this compound and water.
A study on the lipase-catalyzed production of this compound demonstrated that the reaction closely followed a simple second-order reaction rate, yielding a forward reaction rate constant (k₁) of 19.96 ± 1.00 kg/(mol·h). acs.org The reverse reaction was also investigated, and a second-order reaction rate constant (k₂) of 7.19 ± 0.45 kg/(mol·h) was determined. acs.org
The general form of a simple second-order kinetic model for the esterification can be expressed as: Rate = k₁[Acid][Alcohol] - k₂[Ester][Water]
Where:
It is important to note that while a simple second-order model can be a good approximation, more complex models, such as the Ping-Pong Bi-Bi mechanism, are often employed for enzyme-catalyzed reactions to account for phenomena like substrate inhibition. researchgate.net For reactions catalyzed by solid acids like ion-exchange resins, kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models are often used to describe the surface reaction mechanisms. mdpi.com
Table 1: Investigated Kinetic Parameters for this compound Synthesis
| Catalyst System | Reaction | Kinetic Model | Forward Rate Constant (k₁) | Reverse Rate Constant (k₂) | Source |
|---|---|---|---|---|---|
| Lipase | Esterification | Second-Order | 19.96 ± 1.00 kg/(mol·h) | - | acs.org |
| Lipase | Hydrolysis | Second-Order | - | 7.19 ± 0.45 kg/(mol·h) | acs.org |
Inhibition Effects in Reaction Systems
The synthesis of this compound, particularly through enzymatic catalysis, is significantly influenced by inhibition effects. High concentrations of the substrates, valeric acid and isobutanol, can lead to reduced reaction rates and lower yields. Short-chain acids and alcohols are known to be potent inhibitors and even inactivating agents for lipases. Current time information in Pacific/Auckland. This phenomenon is often described by the Ping-Pong Bi-Bi kinetic model, which can incorporate terms for substrate inhibition by either the acid, the alcohol, or both. researchgate.netresearchgate.net
Inhibition by the acid can occur when it binds unproductively to the acyl-enzyme intermediate, forming a dead-end complex that stalls the catalytic cycle. nih.gov Short-chain polar acids can also concentrate in the microaqueous layer surrounding the enzyme, leading to a drop in the local pH and subsequent enzyme inactivation. mdpi.com Similarly, high concentrations of alcohol can competitively inhibit the formation of the initial acyl-enzyme complex. nih.gov The hydrophilic nature of these short-chain substrates allows them to interact with the enzyme's essential water layer, potentially altering its three-dimensional structure and catalytic activity. Current time information in Pacific/Auckland.
Biocatalytic Production of this compound
Biocatalysis, primarily using lipases, presents a greener and more specific alternative to traditional chemical synthesis for producing this compound and other flavor esters. mdpi.comontosight.ai This route offers milder reaction conditions, minimal by-product formation, and high selectivity. mdpi.com
Enzymatic Esterification Research
The enzymatic synthesis of this compound involves the direct esterification of valeric acid and isobutanol. acs.orgontosight.ai Research in this area focuses on optimizing reaction conditions, understanding kinetic models, and improving catalyst performance to achieve high conversion rates and product purity. acs.org
Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most commonly used enzymes for the synthesis of this compound. mdpi.comscielo.br They can effectively catalyze the esterification reaction in non-aqueous or solvent-free systems. mdpi.comnih.gov One of the most extensively studied and successful lipases for this purpose is the immobilized lipase B from Candida antarctica (CALB), commercially available as Novozym 435. researchgate.netacs.orgresearchgate.net
Studies have systematically investigated the synthesis of various esters, including this compound, using Novozym 435 under solvent-free conditions. acs.org For instance, the esterification between valeric acid and isobutanol has been monitored over time, with researchers developing kinetic models to describe the reaction progress. acs.org The reaction is typically conducted at temperatures around 60°C, with varying enzyme loadings and substrate molar ratios to optimize yield. acs.org While a simple second-order reaction rate model can sometimes provide a reasonable fit for individual experiments, more complex models incorporating inhibition are often necessary to accurately describe the system across a wider range of conditions. acs.org
The table below summarizes findings from a study on the lipase-catalyzed synthesis of various esters, providing context for the reaction rates achievable.
| Organic Acid | Alcohol | Second-Order Rate Constant (k1) [ kg/(mol ·h)] |
| Valeric Acid | Isobutanol | 19.96 ± 1.00 |
| Butyric Acid | Isobutanol | Not explicitly stated, but generally higher than with isopropanol |
| Hexanoic Acid | Isobutanol | Data available in source |
| Lauric Acid | Isobutanol | Data available in source |
| Palmitic Acid | Isobutanol | Data available in source |
| Data derived from a study on solventless lipase-catalyzed esterifications. researchgate.net |
Immobilization is a critical strategy for improving the industrial viability of lipase-catalyzed synthesis. researchgate.netmdpi.com It enhances enzyme stability, simplifies catalyst recovery and reuse, and can sometimes improve activity and selectivity. researchgate.netmdpi.com The performance of immobilized lipases is a key factor, as the high cost of these biocatalysts necessitates their extended use over multiple reaction cycles. researchgate.netmdpi.com
A variety of materials have been explored as supports for lipase immobilization in ester synthesis, including:
Macroporous Resins: Novozym 435 utilizes a polymethacrylate-based resin, which has demonstrated high efficiency and stability. acs.orgresearchgate.net
Magnetic Nanoparticles: These supports allow for easy separation of the biocatalyst from the reaction medium using a magnetic field. mdpi.comuobabylon.edu.iq Lipase B from Candida antarctica immobilized on magnetic nanoparticles (CaLB-MNPs) has shown high selectivity in kinetic resolutions. uobabylon.edu.iq
Collagen Fibers: Magnetic collagen fibers have been used to immobilize Candida rugosa lipase, showing high activity and potential for butyrate (B1204436) ester synthesis. mdpi.com
Silica (B1680970) and Carbon Aerogels: Lipases immobilized on mesoporous silica and macroporous carbon aerogels have demonstrated high operational stability, retaining significant activity after numerous reaction cycles in the synthesis of short-chain esters. bohrium.com
Electrospun Nanofibers: A membrane of magnetic nanocellulose and polyethersulfone (MNC/PES) was used to immobilize Aspergillus oryzae lipase for ethyl valerate synthesis, showing improved thermal stability and reusability for up to five cycles. mdpi.com
The choice of immobilization support and method can significantly impact the enzyme's performance by influencing its conformation, accessibility to substrates, and resistance to deactivation by reaction components. mdpi.comrsc.org
| Immobilization Support | Lipase Source | Key Performance Metric | Reference |
| Macroporous Acrylic Resin | Candida antarctica (Novozym 435) | Reusable for 7 cycles with 83% conversion (isobutyl propionate) | researchgate.net |
| Magnetic Nanocellulose/PES | Aspergillus oryzae | Reusable for 5 cycles, half-life of 120 h (ethyl valerate) | mdpi.com |
| Mesoporous Silica | Thermomyces lanuginosus | Retained full activity after 38 cycles (n-butyl heptanoate) | bohrium.com |
| Magnetic Collagen Fibers | Candida rugosa | High yield (82.7%) for butyl butyrate synthesis | mdpi.com |
Lipases are known for their broad substrate specificity, accepting a wide range of acids and alcohols, a characteristic often referred to as promiscuity. mdpi.comnih.gov This allows them to be used for the synthesis of a diverse array of esters. mdpi.comresearchgate.net However, their catalytic efficiency can vary significantly depending on the specific substrate combination. acs.org
Systematic studies have been conducted to map the substrate preference of lipases like CALB. acs.org For example, a heat map of second-order reaction rate constants for various acid-alcohol pairs revealed that CALB generally shows lower activity towards very short-chain acids like acetic and propionic acid, which can act as inhibitors. acs.org The enzyme's activity tends to be higher for acids with slightly longer chains, such as valeric acid. acs.org
The structural features of the lipase's active site, such as the shape and size of the acyl-binding pocket and alcohol-binding cleft, determine this specificity. acs.org Some lipases have a narrow tunnel for the acyl group but a wider site for the alcohol, influencing which esters they can synthesize most efficiently. acs.org This promiscuous yet specific nature allows for the targeted production of desired flavor esters like this compound while also opening possibilities for creating novel ester compounds. mdpi.comnih.gov
Microbial Cell Factory Engineering for Biosynthesis
A frontier in the production of this compound and other esters is the use of metabolically engineered microorganisms. peerj.comconicet.gov.ar This approach aims to create "cell factories," typically bacteria like Escherichia coli or yeast like Saccharomyces cerevisiae, that can synthesize the target ester directly from simple carbon sources like glucose. researchgate.netnih.gov
The core of this strategy involves introducing a heterologous pathway for ester synthesis into the host organism. researchgate.netconicet.gov.ar This typically requires:
Precursor Supply: Engineering the host's native metabolic pathways to overproduce the required alcohol (isobutanol) and acyl-CoA (valeryl-CoA). For branched-chain alcohols like isobutanol, this often involves harnessing and redirecting the cell's natural amino acid biosynthesis pathways. researchgate.netnih.gov
Condensation Step: Introducing an enzyme capable of catalyzing the final esterification step. Alcohol acyltransferases (AATs) are frequently used for this purpose. researchgate.netresearchgate.netpeerj.com Researchers screen AATs from various organisms (e.g., plants, yeast) to find one with high activity and specificity for the desired substrates. researchgate.netpeerj.com
Challenges in this field include the low catalytic efficiency and selectivity of many AATs, the metabolic burden placed on the host cell by the new pathway, and the potential toxicity of the ester product. researchgate.netpeerj.com To overcome these, researchers employ strategies such as protein engineering to improve enzyme performance and coculture engineering, where different parts of the biosynthetic pathway are compartmentalized into separate, specialized microbial strains that work together. peerj.comosti.gov For example, one strain might be engineered to produce isobutanol, while a second strain converts it to the final ester product. osti.govd-nb.info These advanced metabolic engineering approaches hold promise for the sustainable, de novo biosynthesis of a wide range of valuable esters. conicet.gov.ar
Process Intensification Techniques in Biocatalysis
To improve the efficiency of biocatalytic ester synthesis, process intensification techniques such as ultrasound and microwave irradiation are employed to enhance reaction rates and yields. mdpi.com
Ultrasound-assisted synthesis is a technique used to accelerate chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. begellhouse.com This process can enhance mass transfer, reduce the thickness of the Nernst diffusion layer, and in some cases, directly affect the enzyme's catalytic activity. tandfonline.com For lipase-catalyzed esterification, ultrasound can be particularly beneficial in solvent-free systems by preventing the formation of a water layer on the biocatalyst particles, thus reducing inhibition effects. mdpi.com
Key parameters in ultrasound-assisted synthesis include intensity, frequency, and duration. tandfonline.comresearchgate.net While excessively high intensity can denature the enzyme, optimal conditions can significantly shorten reaction times. mdpi.comnih.gov Studies on various short-chain esters, such as isobutyl propionate and ethyl acetate (B1210297), have demonstrated the effectiveness of this technique. mdpi.comtandfonline.com For instance, in the synthesis of ethyl acetate, ultrasound irradiation increased the maximum reaction velocity (Vmax) by 143% compared to conventional mechanical shaking. tandfonline.com Research on the esterification of valeric acid with various alcohols has also shown that ultrasound assistance can lead to improved specific activities and product yields. researchgate.net
Microwave irradiation is another process intensification technique that accelerates reactions by using microwave energy to heat the reaction mixture. chimia.ch Unlike conventional heating, which transfers heat slowly from the outside in, microwave heating is a rapid, volumetric process that results from the direct coupling of energy with polar molecules in the mixture. chimia.chresearchgate.net This leads to a rapid temperature increase, significantly reducing reaction times from hours to minutes. chimia.ch
In enzymatic ester synthesis, microwave irradiation has been shown to be highly effective, particularly in solvent-free systems. mdpi.com Research on the synthesis of ethyl valerate, a close analog of this compound, demonstrated a synergistic effect when using microwave irradiation with an immobilized lipase catalyst. researchgate.net This approach yielded exceptionally high productivity. mdpi.com The primary effects of microwaves in these reactions are thermal, stemming from the efficient and rapid heating. researchgate.net However, careful control of temperature is crucial, as excessive heat can lead to enzyme denaturation. researchgate.net
Advanced Reaction Systems and Green Chemistry Approaches
Solvent-Free Ester Production Systems
Solvent-free systems (SFS) represent a green chemistry approach to ester synthesis, where the reactants themselves act as the solvent. mdpi.com This method offers several advantages, including reduced environmental impact, lower cost by eliminating the need for organic solvents, simplified downstream processing for product recovery, and higher volumetric productivity due to increased reactant concentrations. mdpi.comscispace.com
The synthesis of this compound has been successfully demonstrated in a solvent-free system using an immobilized lipase, Novozym 435, as the biocatalyst. acs.org In such systems, the mutual solubility of the short-chain alcohol (isobutanol) and acid (valeric acid) simplifies the reaction setup. mdpi.com A key challenge in SFS is the potential for substrate or product inhibition of the enzyme. For example, an excess of the alcohol can inhibit the lipase, necessitating careful optimization of the molar ratio of reactants. mdpi.com Another consideration is the removal of water, a byproduct of esterification, which can shift the reaction equilibrium back towards the reactants and potentially deactivate the enzyme. mdpi.com
Kinetic studies of this compound production in a solvent-free environment have shown that the reaction can be effectively modeled. One study determined a second-order reaction rate constant (k1) of 19.96 ± 1.00 kg/(mol ·h) at 60°C, providing a quantitative measure of the reaction's speed under these conditions. acs.orgresearchgate.net
Interactive Data Table: Kinetic Constants for this compound Synthesis
This table summarizes the kinetic parameters for the solvent-free enzymatic synthesis of this compound at 60°C.
| Parameter | Value | Unit | Source |
| Second-Order Reaction Rate Constant (k1) | 19.96 ± 1.00 | kg/(mol ·h) | acs.org |
Renewable Feedstock Utilization in Synthesis
The imperative for sustainable chemical production has driven research into the use of renewable feedstocks for synthesizing this compound. This approach aligns with the principles of green chemistry by reducing reliance on petrochemicals and often utilizing waste or byproduct streams from other industries. redalyc.orgwordpress.com The primary renewable routes involve the enzymatic esterification of isobutanol and valeric acid, where one or both reactants are derived from biological sources. osti.govontosight.ai
A significant source of renewable isobutanol is fusel oil, a byproduct of the alcoholic fermentation process. redalyc.orgmdpi.com Similarly, valeric acid can be produced through the fermentation of biomass. nih.gov The use of microbial cell factories is a promising and sustainable alternative for the production of natural esters from these renewable feedstocks. osti.gov
Enzymatic synthesis, particularly using immobilized lipases, is the preferred method for these reactions. mdpi.commdpi.com Lipases are highly specific, which minimizes the formation of byproducts and simplifies purification. mdpi.com Immobilization of the enzyme allows for its recovery and reuse, which is crucial for the economic viability of the process. mdpi.com
Research has focused on optimizing the reaction conditions to maximize the yield and efficiency of this compound synthesis from renewable feedstocks. Key parameters that are often investigated include the source and concentration of the enzyme, the molar ratio of the substrates (isobutanol and valeric acid), temperature, and the use of a solvent. researchgate.netresearchgate.net Solvent-free systems are particularly attractive as they reduce waste and environmental impact. mdpi.comresearchgate.net
Studies have demonstrated high conversion rates for the synthesis of similar esters using renewable components. For instance, the enzymatic synthesis of isoamyl butyrate from fusel oil has been optimized to achieve high yields. redalyc.orgresearchgate.net In one study, a high conversion of 95.8% was achieved after 24 hours. redalyc.orgresearchgate.net Another study focusing on isoamyl butyrate synthesis using commercial isoamyl alcohol and fusel oil found comparable yields of 91% and 84%, respectively, after 720 minutes. mdpi.com
The table below summarizes findings from various studies on the enzymatic synthesis of esters, including those with structural similarities to this compound, highlighting the conditions and outcomes.
Table 1: Research Findings on Enzymatic Ester Synthesis from Renewable or Model Systems
| Ester Product | Reactants | Biocatalyst | Key Reaction Conditions | Maximum Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Isobutyl propionate | Isobutyl alcohol, Propionic acid | Immobilized lipase (Novozym® 435) | Solvent-free, 40°C, 10 h, 300 rpm, 1:3 acid to alcohol molar ratio | 92.52% conversion | researchgate.net |
| Isoamyl butyrate | Isoamyl alcohol (from fusel oil), Butyric acid | Immobilized lipase (Lipozyme TL IM) | n-hexane solvent, optimized parameters | 95.8% conversion after 24 h | redalyc.orgresearchgate.net |
| Isoamyl isovalerate | Isoamyl alcohol, Isovaleric acid | Immobilized lipase from Rhizomucor miehei | n-hexane solvent, 50°C, 144 h, 1.5:1 alcohol to acid ratio | >85% yield | researchgate.net |
| Butyl caprylate | n-butanol, Caprylic acid | Immobilized lipase (Novozym 435) | Solvent-free, 60°C, 5 h, 1:2 acid to alcohol molar ratio | 92% conversion | ias.ac.in |
These studies collectively demonstrate the feasibility and potential of producing this compound and related esters through sustainable, biocatalytic routes utilizing renewable feedstocks. Optimization of reaction parameters and the use of robust, reusable biocatalysts are key to developing economically competitive and environmentally friendly manufacturing processes.
Biological Activities and Mechanistic Investigations
Biochemical Interactions and Enzymatic Mechanisms
Valerate (B167501) esters often function as prodrugs, which are inactive or less active compounds that are metabolized into an active form within the body. A primary mechanism for their biological activity involves enzymatic hydrolysis, where the ester bond is cleaved, releasing a parent molecule and valeric acid. This biotransformation can enhance the bioavailability and duration of action of the parent drug. nih.govpatsnap.comdrugbank.com
A notable example is estradiol (B170435) valerate, a synthetic ester of the natural estrogen, 17β-estradiol. Endogenous estradiol has low oral bioavailability due to extensive first-pass metabolism in the gut and liver. drugbank.com By esterifying estradiol with valeric acid, its lipophilicity is increased, which improves its absorption and allows for sustained release from intramuscular depots. nih.govdrugbank.com Once absorbed, esterases in the blood and tissues hydrolyze estradiol valerate, releasing estradiol and valeric acid. patsnap.com The released estradiol is then free to bind to estrogen receptors (ERα and ERβ) in various tissues, exerting its hormonal effects. nih.govdrugbank.com The valeric acid moiety is metabolized through standard pathways. patsnap.com This prodrug strategy is also employed for other steroid-based pharmaceuticals, such as those based on hydrocortisone (B1673445) and betamethasone, where the active steroid is administered as a valerate ester. wikipedia.org
The hydrolysis of valerate esters is catalyzed by a class of enzymes known as esterases. These enzymes are ubiquitous in the body and are responsible for the metabolism of a wide range of ester-containing compounds. patsnap.comscience.gov Carboxylesterases (CES) are a key type of esterase involved in the hydrolysis of many drug esters. science.govnih.gov The rate of hydrolysis can be influenced by the structure of the ester, including the nature of the alcohol and acyl groups. nih.gov For instance, the bioconversion kinetics of acyclovir (B1169) ester prodrugs, including a valerate form, were found to depend on the apolar and steric characteristics of the acyl substituent. nih.gov
Valerate esters also interact with cholinesterases, a family of serine hydrolases that includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net While the primary role of AChE is the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine, both AChE and BChE can hydrolyze other esters. nih.gov Research has shown that butyrylcholinesterase can hydrolyze the carboxylester phenyl valerate. nih.gov Phenyl valerate is a substrate commonly used to detect and measure neuropathy target esterase (NTE), another serine hydrolase. nih.gov Studies have demonstrated that the hydrolysis of phenyl valerate and the cholinesterase activity of BChE likely occur at the same active site, as they are similarly inhibited by irreversible inhibitors like mipafox. nih.gov This indicates a direct interaction between valerate esters and the active site of cholinesterases. nih.govnih.gov
Metabolism and Toxicokinetics Research
Upon entering the body, isobutyl valerate is expected to undergo rapid hydrolysis, a common metabolic pathway for esters. inchem.orgeuropa.eu This reaction is catalyzed by non-specific esterases present in various tissues and blood, breaking the ester bond to yield its constituent alcohol and carboxylic acid: isobutanol and isovaleric acid. inchem.orgoecd.org
Following hydrolysis, the two metabolites enter separate metabolic pathways:
Isobutanol: This branched-chain alcohol is oxidized, likely by alcohol dehydrogenases, to its corresponding aldehyde, isobutyraldehyde. This is then further oxidized to isobutyric acid. oecd.org
Isovaleric Acid: This branched-chain fatty acid is endogenous in humans as an intermediate in the metabolism of the amino acid leucine. inchem.org It is activated to its coenzyme A (CoA) derivative, isovaleryl-CoA, which is then further metabolized. The pathway involves dehydrogenation, carboxylation, and ultimately cleavage to yield acetyl-CoA and acetoacetate. inchem.org These products can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in other biosynthetic pathways. inchem.org
Due to this rapid and complete metabolism, systemic exposure to this compound itself is transient, while exposure to its metabolites, isobutanol and isovaleric acid, is more significant. oecd.orgoecd.org
The metabolites of this compound, specifically isovaleric acid and isobutyric acid (from the oxidation of isobutanol), are key intermediates in the metabolism of branched-chain amino acids (BCAAs). inchem.org
Isovaleric Acid: As mentioned, this is a direct intermediate in the catabolism of leucine. inchem.orgasm.org Studies with rumen bacteria, which also require branched-chain fatty acids for growth, have shown that isovalerate can serve as a carbon skeleton for the synthesis of leucine. asm.org In mammals, isovaleric acid is converted to isovaleryl-CoA and subsequently metabolized to acetyl-CoA and acetoacetate. inchem.org
Isobutyric Acid: This is an intermediate in the metabolism of the amino acid valine. inchem.org Rumen bacteria can utilize isobutyrate for the synthesis of higher branched-chain fatty acids, such as 14-carbon and 16-carbon fatty acids, which are incorporated into cellular lipids. asm.org In humans, isobutyric acid is metabolized via the fatty acid pathway and the TCA cycle, ultimately being completely broken down to CO2. inchem.org
These branched-chain fatty acids and their CoA esters are part of a complex metabolic network. For example, isobutyryl-CoA is a precursor in the pathway leading to the synthesis of other branched-chain compounds. sigmaaldrich.comsigmaaldrich.com
While specific toxicokinetic data for this compound is limited, studies on structurally similar compounds provide valuable insights into its expected behavior in the body. Research on isobutyl isobutyrate, an ester with a similar structure and molecular weight, demonstrates the rapid metabolism and appearance of metabolites in the systemic circulation. oecd.org
In a study involving intravenous injection of isobutyl isobutyrate in rats, the parent ester was metabolized extremely quickly. oecd.org
| Compound | Peak Level Time | Peak Level (µM) | Calculated Half-Life (T1/2) |
|---|---|---|---|
| Isobutyl Isobutyrate | < 15 seconds | 1045 | 11.1 seconds |
| Isobutanol | 31-45 seconds | 218 | Not Reported |
| Isobutyric Acid | 31-45 seconds | 304 | Not Reported |
Data sourced from SIDS Initial Assessment Profile for Isobutyl isobutyrate. oecd.org
The concentration of isobutyl isobutyrate peaked almost immediately after injection and then rapidly declined, becoming undetectable after 166 seconds. oecd.org Concurrently, the levels of its metabolites, isobutanol and isobutyric acid, increased rapidly, reaching their peak concentrations between 31 and 45 seconds. oecd.org The consistently higher levels of isobutyric acid compared to isobutanol suggest the further rapid metabolism of isobutanol to the acid form. oecd.org
Given the rapid hydrolysis of esters by ubiquitous esterases, exposure to this compound via oral or dermal routes is expected to result in the swift appearance of isobutanol and isovaleric acid in the systemic circulation. oecd.orgoecd.org Therefore, the systemic toxicity profile would be primarily determined by these metabolites rather than the parent ester. oecd.org
Research on Genotoxicity and Carcinogenicity Pathways
Direct research on the genotoxicity and carcinogenicity of this compound is limited. Assessments often rely on data from its expected hydrolysis products, isobutanol and valeric acid, and from structurally similar compounds. oecd.org This read-across approach is common for data-poor substances.
An in vitro mutagenicity study in bacteria (Ames test) conducted on the related compound isobutyl isobutyrate indicated it is not genotoxic. oecd.org Furthermore, isobutanol, a primary metabolite of this compound, tested negative for genotoxicity in an in vivo mouse micronucleus assay. oecd.org However, a comprehensive assessment is constrained as no in vitro mammalian cell assays or in vivo genotoxicity studies have been conducted directly with isobutyl isobutyrate. oecd.org
Screening tools are sometimes employed for fragrance materials to prioritize them for higher-level testing. researchgate.net One such method is the BlueScreen HC assay, a mammalian cell-based system that measures genotoxicity and cytotoxicity. researchgate.net While this assay is noted for its high negative predictivity, meaning it is reliable for identifying non-genotoxic substances, it can also produce a high rate of false positives. researchgate.net
Regarding carcinogenicity, no long-term animal studies to determine the carcinogenic potential of this compound or its close analogues like isobutyl alcohol have been conducted or scheduled by major programs such as the National Toxicology Program (NTP). epa.gov The European Food Safety Authority (EFSA) has reviewed branched-chain aliphatic esters, including this compound, as part of flavouring group evaluations, which consider genotoxicity among other endpoints. fragranceu.comthegoodscentscompany.comthegoodscentscompany.com These evaluations often conclude that such esters are of no safety concern at estimated intake levels, based on their metabolism to harmless endogenous substances.
Reproductive and Developmental Toxicity Research Methodologies
In the absence of direct experimental data for this compound, several research methodologies are utilized to predict potential reproductive and developmental toxicity. These methods are crucial for regulatory assessments under frameworks like REACH.
Read-Across Approach: This is a primary methodology where toxicological data from a tested substance are used to evaluate a similar, untested substance. For this compound, data from its hydrolysis product, isobutanol, is considered relevant. oecd.org Key studies used in this approach include:
Two-Generation Reproductive Toxicity Study: An inhalation study on isobutanol showed no parental systemic, reproductive, or neonatal toxicity. oecd.org The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity from this study was approximately 2500 ppm. oecd.org
Developmental Toxicity Studies: Studies in rats and rabbits exposed to isobutanol during gestation did not show adverse developmental effects. oecd.org The developmental toxicity NOAEL was 10 mg/L. oecd.org
In Silico Methods: Computational models are increasingly used to predict toxicity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models for developmental toxicity have been developed to assess chemicals when experimental data is lacking. researchgate.netresearchgate.net These models use statistical algorithms to correlate chemical structures with specific toxicological endpoints. researchgate.net
Threshold of Toxicological Concern (TTC): The TTC approach is a risk assessment tool used for substances with low-level exposure in the absence of chemical-specific toxicity data. researchgate.netresearchgate.net It establishes a conservative human exposure threshold below which there is a very low probability of adverse health effects. Analyses have indicated that the general TTC tiers are protective for reproductive and developmental toxicity endpoints. researchgate.net
These methodologies provide a framework for safety assessment, reducing the need for extensive animal testing while still allowing for scientifically-grounded evaluation of potential hazards. researchgate.netresearchgate.net
Physiological and Cellular Responses
Effects on Glucose Uptake and Insulin (B600854) Responsiveness
Research into the direct effects of this compound on glucose metabolism is not available. However, studies on valerate (valeric acid), its primary metabolite after hydrolysis, provide significant insights into its potential physiological roles. Valerate belongs to a group of short-chain fatty acids (SCFAs) that are recognized as important signaling molecules in energy homeostasis.
Investigations using cell culture models have demonstrated that valerate can influence glucose transport and insulin sensitivity. A key study explored the effects of propionate (B1217596) and valerate on 3T3-L1 adipocytes (fat cells) and C2C12 myotubes (skeletal muscle cells). nih.gov The findings indicated that both propionate and valerate enhanced insulin responsiveness for glucose uptake in these cell lines. nih.gov This effect is mediated, at least in part, through the G protein-coupled receptor 41 (GPR41), for which SCFAs are known ligands. nih.gov
The study further elucidated that valerate treatment increased basal (non-insulin-stimulated) glucose uptake in C2C12 myotubes, an effect also linked to GPR41 activation. nih.gov Similarly, other branched-chain fatty acids like isovaleric acid have been shown to increase glucose uptake under basal conditions at high concentrations. mdpi.com
| Cell Line | Condition | Effect of Valerate | Mediating Receptor | Reference |
|---|---|---|---|---|
| 3T3-L1 Adipocytes | Insulin-Stimulated | Enhanced Glucose Uptake | GPR41 | nih.gov |
| C2C12 Myotubes | Insulin-Stimulated | Enhanced Glucose Uptake | GPR41 | nih.gov |
| Basal | Increased Glucose Uptake | GPR41 | nih.gov |
Antimicrobial and Antifungal Activity Studies
Antibacterial Efficacy and Mechanistic Research
This compound has been identified as a minor volatile constituent in various plant essential oils that exhibit antibacterial properties. However, studies demonstrating the antibacterial efficacy of pure this compound are scarce, and its specific contribution to the activity of these oils is not well-defined.
Artabotrys hexapetalus: The essential oil from the flowers of this plant, containing this compound (0.43%) as a minor component, showed antibacterial activity against Streptococcus pneumonia, Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa. ju.edu.jo Mechanistic analysis of the whole essential oil suggested that its activity may be due to the inhibition of nucleic acid and cell wall synthesis. ju.edu.jo
Ocimum canum: this compound (1.5%) was identified in the essential oil of O. canum flowers. ajol.info The essential oil from the leaves of the related plant Lippia chevalieri was found to be effective against both Gram-positive and Gram-negative bacteria. ajol.info
Ammi visnaga: The essential oil from this plant, which contains related esters like amyl valerate, demonstrated strong antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.net
The general mechanism for antibacterial action by essential oil components often involves disrupting the integrity of the bacterial cell membrane, leading to the loss of intracellular components and osmotic imbalance. researchgate.net Other mechanisms include the inhibition of essential enzymes or interference with protein synthesis. google.com While this compound is present in active oils, its specific role and mechanism remain an area for further investigation.
Antifungal Efficacy and Mechanistic Research
Similar to its antibacterial properties, the antifungal activity of this compound is primarily documented through its presence in bioactive plant extracts. Direct studies on the pure compound are limited, but research on related esters and essential oils suggests potential antifungal effects.
An early study reported the systemic antifungal activity of a related compound, isobutyl o-coumarate, in apples, indicating that isobutyl esters could possess such properties. nih.gov More recent research has focused on complex extracts:
Capsicum chinense (Pepper): Hexane extracts from two varieties of pepper, which contained related esters such as hexyl isovalerate and isobutyl caprate, showed significant in vitro antifungal activity. scielo.brscielo.br These extracts were effective at inhibiting the mycelial growth of the phytopathogenic fungi Sclerotinia sclerotiorum, Rhizopus stolonifer, and Colletotrichum gloeosporioides. scielo.br
Salvia multicaulis: The essential oil of this plant, containing trace amounts of esters like 2-methyl butyl isovalerate and hexyl isovalerate, demonstrated antifungal activity against Saccharomyces cerevisiae and Candida albicans. researchgate.net
The mechanisms of antifungal action for many natural compounds are diverse. A common pathway targeted by antifungal agents, such as azoles, is the inhibition of ergosterol (B1671047) biosynthesis. drugbank.com Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to increased permeability and cell death. drugbank.com Other mechanisms include the inhibition of cell wall synthesis, protein synthesis, or essential enzymes like plasma membrane H+-ATPase. nih.govup.ac.za The precise mechanism by which this compound or related esters may exert antifungal effects has not been elucidated.
Biological Roles in Organisms
Role as Chemical Defenses and Signal Molecules in Plants
This compound, a volatile organic compound (VOC), plays a role in the complex chemical communication networks within ecosystems. While its direct emission by plants as a primary defense mechanism is not extensively documented, research points to its significant function as a chemical signal, particularly in the context of indirect plant defense through tritrophic interactions.
One of the most notable examples of this compound's role as a signal molecule is in the interaction between cucumber plants (Cucumis sativus), the cucumber moth (Diaphinia indica), and the larval parasitoid Apanteles machaeralis. Studies have identified this compound as a component of the volatile chemicals found on the body of D. indica larvae. researchgate.net These chemical cues are crucial for the female A. machaeralis to locate its host. The parasitoid is highly attracted to the body wash of the larvae, which contains a blend of volatile compounds, including this compound. researchgate.netiiste.org This attraction suggests that this compound functions as a kairomone—a chemical substance emitted by one species that benefits a receiving species of a different phylum. In this tritrophic system, the presence of this compound on the herbivore, which may be sequestered or metabolized from the host plant, signals the presence of the herbivore to its natural enemy, the parasitoid. This ultimately benefits the plant by reducing herbivore pressure, thus serving as a form of indirect chemical defense.
The following table summarizes the key findings from the research on the role of this compound as a chemical signal in this tritrophic interaction.
| Organism | Compound Detected | Role of Compound | Research Finding |
| Diaphinia indica (cucumber moth larva) | This compound | Kairomone | A constituent of the larval body wash that attracts the parasitoid Apanteles machaeralis. researchgate.netiiste.org |
| Apanteles machaeralis (parasitoid wasp) | - | Host location | The female parasitoid uses volatile cues, including this compound, from the herbivore to locate it for oviposition. researchgate.netiiste.org |
| Cucumis sativus (cucumber plant) | - | Indirect Defense | The plant benefits from the attraction of the parasitoid to the herbivore, leading to reduced herbivory. researchgate.net |
Occurrence, Distribution, and Ecological Context
Natural Occurrence in Biological Systems
Presence in Fungi and Plants
Isobutyl valerate (B167501) has been identified as a natural product in several organisms. Specific documented occurrences include the fungus Aspergillus clavatus and the plants Valeriana officinalis (valerian) and Eucalyptus camaldulensis. nih.gov The metabolic pathways within fungi are capable of producing such esters; for instance, research on Aspergillus nidulans has shown its ability to utilize short-chain fatty acids like valerate as a carbon source, a precursor for ester formation.
Volatile Compound Profiles in Fruits and Plant Essential Oils
Contributing a sweet, fruity, and apple-like aroma, isobutyl valerate is a component of the volatile organic compound (VOC) profiles of various plants and their fruits. thegoodscentscompany.com While it is a general contributor to the natural fragrance of many fruits, its presence has been specifically noted in the essential oil of Eucalyptus camaldulensis. nih.gov Studies on apple brandies have identified related valerate esters, such as methyl valerate, in spirits derived from the Topaz apple cultivar, indicating that valeric acid and its derivatives are present in the fruit and are transformed during processing. nih.govmdpi.com The presence of these esters is a key factor in the characteristic aroma of the final product. nih.gov
Identification in Fermented Products and Beverages
The formation of esters is a common outcome of fermentation, and this compound has been identified in several fermented products. It is listed as a constituent of fermented alcoholic beverages and fermented milk. dsmz.de In the context of brewing, certain yeast strains and fermentation conditions can lead to the production of various esters, including this compound. nih.gov For example, the use of Pichia species yeast in combination with specific hop varieties has been shown to increase the production of esters like ethyl valerate and isobutyl acetate (B1210297), which significantly enhance the fruity flavor profile of beer. google.comgoogle.com Similarly, related compounds like ethyl isovalerate have been identified in wines. unirioja.es
Ecological Significance of this compound
Role in Plant-Environment Interactions
Volatile esters, including this compound and its isomers, are significant semiochemicals—chemicals involved in communication between organisms. In the context of plant-insect interactions, these compounds can act as attractants. For instance, palm-emitted ester volatiles are crucial for host plant detection by the invasive Asian palm weevil. nih.gov Furthermore, valerate esters emitted by rhizobacteria can influence plant development. Studies have shown that ethyl isovalerate can affect primary root architecture, suggesting a role in plant-microbe signaling. In some cases, plant volatiles also serve a defensive function. The degradation of agricultural residues, such as almond hulls, releases a variety of VOCs, including esters, that can act as biopesticides against soil-borne pests. nih.gov Similarly, some plant volatiles have been shown to attract or repel insects, influencing behaviors like oviposition. mdpi.com
Contribution to Volatile Organic Compound Emissions
As a naturally produced ester, this compound is a component of biogenic volatile organic compound (BVOC) emissions. These emissions originate from various natural sources, including plants and the microbial decomposition of organic matter. nih.govnih.gov For example, the process of biosolarization, which uses organic amendments like almond hulls, generates a diverse profile of VOCs, including various esters, from microbial activity in the soil. nih.gov While individually present in small quantities, the collective emission of such biogenic volatiles from vegetation and soil can be a notable source of atmospheric organic compounds. nih.gov
Analytical Methodologies and Characterization Techniques
Chromatographic Separation and Detection Methods
The analysis of isobutyl valerate (B167501), a volatile organic compound, heavily relies on chromatographic techniques for its separation and identification. Gas chromatography and, to a lesser extent, liquid chromatography, coupled with mass spectrometry, are the primary methods employed for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of isobutyl valerate and other volatile esters. It is recognized as a "gold standard" in metabolomics for volatile compounds due to its robustness and high resolving power. The technique is ideal for separating low-molecular-weight volatile metabolites from complex matrices. In the context of ester analysis, GC-MS is not only used for identification but also for studying the effects of chemical modifications, such as esterification, on the chromatographic behavior of molecules. For instance, the isobutyl esterification of compounds like bile acids has been shown to significantly increase their retention time during GC-MS analysis, which facilitates better separation from other components.
The mass spectrum of isobutyl esters, such as octanoate (B1194180) isobutyl ester, has been noted to be more favorable and specific when compared to their corresponding methyl esters, leading to more reliable identification and quantification.
One-Dimensional GC-MS/MS for Metabolomics
In the field of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, one-dimensional GC-MS is a core analytical technique for characterizing the primary metabolome. It is particularly well-suited for the analysis of volatile compounds like this compound. Untargeted metabolomics studies frequently apply GC-MS to analyze known volatiles and primary metabolites that can be made volatile through derivatization.
Tandem mass spectrometry (GC-MS/MS) further enhances the specificity of the analysis. A GC-MS/MS method for the analysis of organic acetates, which are structurally related to this compound, demonstrates the power of this technique. By using specific precursor-to-product ion transitions, GC-MS/MS allows for the accurate detection and quantification of target compounds even in complex samples.
Headspace Solvent-Trapping Techniques
Headspace analysis is a prevalent technique for sampling volatile compounds like this compound from solid or liquid samples. This method introduces only the volatile components into the GC system, which helps in extending the column's lifetime and reducing instrument maintenance.
Two common headspace techniques are:
Static Headspace: In this method, the sample is sealed in a vial until the volatile compounds reach equilibrium between the sample and the gas phase (headspace). An aliquot of the headspace gas is then injected into the GC.
Dynamic Headspace (Purge and Trap): This technique involves purging the sample with an inert gas. The volatile organic compounds are carried by the gas onto a sorbent trap, where they are concentrated. The trap is then heated to desorb the compounds into the GC system. This method is particularly useful for detecting low-concentration VOCs. cas.org A modification of this involves trapping volatiles on a Tenax trap before desorption into the chromatograph. stenutz.eu
Headspace solid-phase microextraction (HS-SPME) is another widely used technique where a fiber coated with a stationary phase is exposed to the headspace of the sample to adsorb the volatile analytes, which are then thermally desorbed in the GC inlet.
Quantification of Volatile Compounds
Accurate quantification of this compound is crucial in many applications. GC-MS offers several approaches for quantification. The use of ammonia (B1221849) chemical ionization in GC-MS has been suggested as an effective mode for both compound identification and quantitation due to its ability to produce high-mass ions. nih.gov
In one study, a GC-MS method for octanoate isobutyl ester reported a low limit of quantification (LLOQ) of 0.43 μM. nih.gov The reproducibility and repeatability of quantification for small esters using SPME-GC-MS are critical parameters. For example, the daily repeatability for isobutyl alcohol was found to be significantly tighter than the reproducibility over several days. nist.gov The content of a volatile compound can be calculated based on the ratio of its peak area to the peak area of an internal standard. mdpi.com
Below is a table summarizing the repeatability and reproducibility data for isobutyl alcohol from a study, which indicates the kind of precision that can be expected in such analyses. nist.gov
| Parameter | Relative Standard Deviation (RSD) |
| Daily Repeatability | 1.86% to 5.80% |
| Pooled Reproducibility (over 4 days) | 11.4% |
This table is generated based on data for a related compound, isobutyl alcohol, to illustrate typical performance metrics in GC-MS analysis of volatile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is the dominant technique for analyzing volatile esters like this compound, liquid chromatography-mass spectrometry (LC-MS) offers an alternative, particularly for the analysis of their parent carboxylic acids or when dealing with less volatile samples. The direct analysis of short-chain fatty acids (SCFAs) and their esters by LC-MS can be challenging due to their high polarity, low molecular weight, poor retention on standard reversed-phase columns, and inefficient ionization. unimi.it
To address these challenges, a chemical derivatization step is often employed. unimi.it This involves reacting the carboxylic acid group with a derivatizing agent to make the resulting molecule less polar and more amenable to LC-MS analysis. A common agent used for this purpose is 3-nitrophenylhydrazine (B1228671) (3-NPH). mdpi.comscilit.comchemicalbook.com
However, novel direct LC-MS/MS techniques have been developed for the analysis of SCFAs without the need for derivatization. nih.gov One such method demonstrated the specific and sensitive quantification of several SCFAs, including valerate, the parent acid of this compound. nih.gov This method reported a limit of detection of 0.001 mM for valerate. nih.gov
The table below shows the performance of a direct LC-MS/MS technique for the quantification of valerate. nih.gov
| Analyte | Limit of Detection (mM) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) |
| Valerate | 0.001 | <12 | <20 | 92-120 |
This table is based on data for valeric acid, the precursor to this compound, to demonstrate the capabilities of LC-MS/MS in this compound class.
Retention Time Analysis for Ester Identification
In gas chromatography, the retention time is a critical parameter for the identification of compounds. To standardize retention times across different instruments and conditions, the Kovats Retention Index (RI) is often used. The RI relates the retention time of an analyte to the retention times of n-alkane standards.
The Kovats Retention Index for this compound (also known as isobutyl pentanoate) has been reported to be 1027 on an SE-30 capillary column. This value can be used to tentatively identify the compound in a sample by comparing its calculated RI to the known value. The calculation of the RI is performed by running a series of n-alkanes (e.g., C7–C40) under the same chromatographic conditions as the sample. mdpi.com
The process of isobutyl esterification itself has been shown to dramatically increase the retention time of molecules, which can be a useful characteristic for separating them from other compounds in a mixture. nih.gov
Spectroscopic and Other Instrumental Approaches
The characterization and quantification of this compound rely on a variety of sophisticated spectroscopic and instrumental methods. These techniques provide detailed information about the molecular structure, concentration, and presence in complex mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, making it well-suited for the characterization of esters like this compound. youtube.comresearchgate.net The infrared spectrum of an ester is distinguished by several characteristic absorption bands.
The most prominent feature in the FTIR spectrum of an ester is the carbonyl (C=O) stretching vibration, which gives rise to a strong absorption peak. spectroscopyonline.com For saturated aliphatic esters such as this compound, this peak is typically observed in the region of 1750-1735 cm⁻¹. Another key feature is the C-O stretching vibrations. Esters have two distinct C-O single bonds, which result in two strong, characteristic peaks in the 1300-1000 cm⁻¹ region of the spectrum. spectroscopyonline.com
While a specific, publicly available, peer-reviewed spectrum for this compound is not readily found, the spectrum of its isomer, Isobutyl Isovalerate, provides a representative example of the expected peak positions. nist.gov The analysis of fruit wines and other natural products often employs FTIR to characterize their chemical composition, including the profile of esters which contribute to the aroma. nih.gov
Table 1: Characteristic FTIR Absorption Bands for Aliphatic Esters
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O | Stretch | 1750-1735 | Strong |
| C-O | Stretch (Acyl-Oxygen) | 1300-1200 | Strong |
| C-O | Stretch (Alkyl-Oxygen) | 1150-1000 | Strong |
| C-H | Stretch (sp³) | 2980-2850 | Medium-Strong |
This interactive table summarizes the expected FTIR peak locations for a compound like this compound.
Metabolomics and Untargeted Profiling in Biological Matrices
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. ebrary.net Untargeted profiling, a key approach in metabolomics, aims to detect and quantify as many metabolites as possible in a biological sample without a preconceived bias. frontiersin.orgnih.gov this compound, as a volatile organic compound (VOC), can be a component of the "volatilome," which is the complete set of VOCs produced by an organism. nih.gov
VOCs like this compound can be detected in various biological matrices, including plasma, urine, breath, and cell cultures. nih.govnih.gov The analysis of these compounds can provide insights into metabolic pathways and may serve as biomarkers for different physiological or pathological states. miami.edu The standard technique for untargeted profiling of VOCs in biological samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS). researchgate.net
The process typically involves:
Sample Collection: Gathering of biological matrices such as blood, urine, or tissue.
Extraction: Volatile compounds are often extracted from the sample headspace using techniques like Solid-Phase Microextraction (SPME).
Separation and Detection: The extracted VOCs are separated by GC and identified by MS based on their mass spectra and retention times.
Data Analysis: Sophisticated software is used to process the complex datasets, identify differentially expressed compounds, and correlate them with the biological state under investigation.
Although studies specifically identifying this compound as a significant biomarker in a particular disease are not prominent, its presence could be mapped in broad, untargeted screens of biological samples.
Advanced Techniques for Impurity and Degradation Product Analysis
Ensuring the purity of a chemical compound is critical, particularly in the pharmaceutical and food industries. The analysis of impurities and degradation products in this compound requires advanced analytical techniques capable of separating and identifying structurally similar compounds.
This compound is typically synthesized via the esterification of n-Valeric acid and Isobutanol. Potential process-related impurities could therefore include:
Unreacted n-Valeric acid
Unreacted Isobutanol
By-products from side reactions
Degradation of this compound most commonly occurs through hydrolysis, which breaks the ester bond to yield the original alcohol and carboxylic acid. This process can be accelerated by the presence of acids, bases, or enzymes.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the primary methods for impurity and degradation analysis. These hyphenated techniques provide the high resolution needed to separate impurities from the main compound and the specificity to identify them based on their mass-to-charge ratio and fragmentation patterns. Forced degradation studies, where the compound is subjected to stress conditions (e.g., heat, acid, base, oxidation, light), are often performed to identify potential degradation products and establish the stability of the compound. neuroquantology.com
Method Development and Validation for this compound Analysis
The development and validation of an analytical method are essential to ensure that the quantification of this compound is accurate, reliable, and reproducible. emerypharma.com For a volatile compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a common and robust choice for quantitative analysis. iiste.org The validation process is typically performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.netbepls.com
A typical method development and validation process for this compound using GC would involve the following steps:
Method Development: This phase involves optimizing the chromatographic conditions to achieve good separation, peak shape, and a reasonable run time. Key parameters include the choice of GC column, temperature program, carrier gas flow rate, and injector settings.
Validation: The optimized method is then subjected to a rigorous validation process to demonstrate its suitability for its intended purpose.
The key validation parameters are outlined in the table below.
Table 2: Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). | Peak purity analysis; no interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Defined based on the application (e.g., 80-120% of the test concentration). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples typically between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within limits despite variations in parameters like flow rate, temperature, etc. |
This interactive table outlines the standard parameters and acceptance criteria for validating an analytical method for this compound, based on ICH guidelines. researchgate.netnih.gov
Environmental Fate and Degradation Studies
Atmospheric Degradation Mechanisms
Once released into the troposphere, isobutyl valerate (B167501) is subject to degradation primarily through reactions with photochemically generated oxidants. oecd.org The principal daytime removal process is reaction with the hydroxyl radical (•OH), while reaction with the chlorine atom (Cl•) can also be a significant degradation pathway, particularly in marine or coastal areas with sources of atomic chlorine. acs.orgbioline.org.br
The dominant atmospheric degradation pathway for isobutyl valerate is initiated by its reaction with hydroxyl (•OH) radicals. iiab.menih.gov This reaction proceeds primarily through the abstraction of a hydrogen atom from one of the various C-H bonds within the this compound molecule. acs.org The •OH radical, a powerful oxidizing agent, attacks the ester at different positions, with the most likely sites being the carbon atoms adjacent to the ether oxygen (−O−CH₂−) and the carbonyl group (C=O), as these C-H bonds are generally weaker. acs.org
The general mechanism can be represented as: CH₃(CH₂)₃C(=O)OCH₂CH(CH₃)₂ + •OH → R• + H₂O
Where R• represents the alkyl radical formed after hydrogen abstraction. Following its formation, this alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). This peroxy radical can then undergo further reactions, often with nitric oxide (NO) or other peroxy radicals, leading to the formation of various stable, oxygenated products such as aldehydes, ketones, and other esters, which may themselves be subject to further degradation. copernicus.org
In environments where chlorine atoms (Cl•) are present, such as coastal and marine boundary layers or areas with industrial chlorine sources, they can serve as another important sink for this compound. acs.orgresearchgate.net The degradation mechanism initiated by chlorine atoms is analogous to that of hydroxyl radicals, proceeding via hydrogen atom abstraction. acs.org
The reaction is as follows: CH₃(CH₂)₃C(=O)OCH₂CH(CH₃)₂ + Cl• → R• + HCl
The reaction with chlorine atoms is typically much faster than the reaction with hydroxyl radicals. bioline.org.br The resulting alkyl radical (R•) enters similar subsequent reaction cascades as described for the hydroxyl radical pathway, reacting with O₂ to form a peroxy radical and leading to a variety of oxidation products. researchgate.net
Kinetic studies provide crucial data on the rate at which this compound is removed from the atmosphere, allowing for the calculation of its atmospheric lifetime. The rate of these bimolecular reactions depends on the concentration of the respective oxidant (•OH or Cl•).
The atmospheric lifetime (τ) of this compound with respect to reaction with an oxidant X (where X is •OH or Cl•) can be estimated using the following equation: τ = 1 / (kₓ * [X]) where kₓ is the reaction rate coefficient and [X] is the average atmospheric concentration of the oxidant.
For the reaction with chlorine atoms, while direct experimental data for this compound is scarce, data from analogous compounds can be used. For instance, the rate coefficient for the reaction of methyl valerate with Cl atoms has been determined to be (1.7 ± 0.2) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. copernicus.org Reactions with chlorine atoms are significantly faster than with hydroxyl radicals. researchgate.net
| Reactant | Oxidant | Rate Coefficient (kₓ) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-Life (t½) |
|---|---|---|---|
| This compound | •OH | 7.6442 x 10⁻¹² ⁽¹¹⁾ | ~1.4 days ⁽¹¹⁾ |
| Methyl Valerate (analogue) | •OH | 4.83 x 10⁻¹² ⁽⁴⁵⁾ | ~2.5 days |
| Methyl Valerate (analogue) | Cl• | 1.7 x 10⁻¹⁰ ⁽²¹⁾ | Significantly shorter than •OH lifetime |
Aquatic Environmental Degradation
The fate of this compound in aquatic environments is governed by its solubility, potential for hydrolysis, and susceptibility to biodegradation by microorganisms.
This compound is expected to be biodegradable in aquatic environments. Computational models predict that this compound is readily biodegradable. thegoodscentscompany.com This prediction is supported by experimental data on structurally similar compounds. For example, studies on isobutyl acetate (B1210297) and isopropyl acetate have shown 81% and 76% biodegradation, respectively, over a 20-day period, indicating that these analogous esters are readily biodegradable. oecd.org Given its structure, this compound is likely to serve as a substrate for microbial enzymes, such as esterases, which break the ester bond, leading to its degradation.
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For an ester like this compound, hydrolysis would break the ester bond to yield isobutyl alcohol and valeric acid.
CH₃(CH₂)₃C(=O)OCH₂CH(CH₃)₂ + H₂O → CH₃(CH₂)₃COOH + HOCH₂CH(CH₃)₂
Environmental Impact Assessments and Modeling
Environmental impact assessments for chemical substances like this compound are conducted to evaluate potential risks to various environmental compartments. These assessments often follow a structured framework, such as those developed by regulatory bodies or industry organizations like the Research Institute for Fragrance Materials (RIFM) for fragrance ingredients. researchgate.netrifm.orgdigitellinc.com Under the Australian Industrial Chemicals Introduction Scheme (AICIS), this compound (referred to as pentanoic acid, 2-methylpropyl ester) has undergone a Tier I environment assessment.
A key component of these assessments is the comparison of a Predicted Environmental Concentration (PEC) with a Predicted No-Effect Concentration (PNEC). researchgate.netchemsafetypro.com The PEC is an estimation of the concentration of a substance expected in the environment, considering factors like usage volume and release rates. researchgate.netnih.gov The PNEC is the concentration below which adverse effects on the ecosystem are unlikely to occur. chemsafetypro.comresearchgate.net The ratio of these two values (PEC/PNEC) is known as the Risk Quotient (RQ). researchgate.neteuropa.eu An RQ below 1 generally indicates that the chemical poses a low risk to the environment at current exposure levels. researchgate.netchemsafetypro.com
In the absence of extensive experimental data, environmental modeling and Quantitative Structure-Activity Relationships (QSAR) are crucial tools. researchgate.netnih.gov QSAR models use the molecular structure of a chemical to predict its physicochemical properties, environmental fate, and ecotoxicity. researchgate.net These models are integral to tiered risk assessment frameworks, allowing for the prioritization of a large number of chemicals. researchgate.netrifm.orgnih.gov
Research Findings from Modeling Studies
Detailed experimental ecotoxicity studies specifically on this compound are not widely available in the public domain. However, QSAR models provide valuable predictions for aliphatic esters. A study predicting the acute aquatic toxicity of various esters towards the protozoan Tetrahymena pyriformis included data for structurally similar compounds like methyl valerate and ethyl valerate. The toxicity is expressed as log (1/IGC50), where IGC50 is the concentration that inhibits 50% of population growth.
| Compound | Toxicity [log (1/IGC50) in mmol/L] |
|---|---|
| Methyl valerate | -0.8448 |
| Ethyl valerate | -0.358 |
| Propyl valerate | 0.0094 |
| Ethyl isovalerate | -0.7231 |
Environmental fate modeling programs, such as the US Environmental Protection Agency's EPI Suite™, are used to estimate how a chemical will behave in the environment. nih.govepa.gov These models predict properties that govern a substance's distribution (partitioning) among air, water, soil, and sediment, as well as its potential for bioaccumulation and degradation. For instance, a Level III fugacity model can estimate the percentage distribution of a chemical in different environmental compartments. While specific model outputs for this compound are not readily published, the table below illustrates the types of data generated by such models, based on predictions for the closely related analogue, isobutyl isobutyrate. oecd.org
| Parameter | Predicted Value/Behavior | Significance |
|---|---|---|
| Partitioning to Air | 12.6% | Indicates some potential for volatilization into the atmosphere. |
| Partitioning to Water | 34.4% | Suggests a significant portion of the substance may reside in the aquatic compartment if released to water. |
| Partitioning to Soil | 52.7% | Indicates that soil is a major environmental sink for the substance. |
| Bioconcentration Factor (BCF) | 23.1 (Calculated) | A low value suggesting the substance is not likely to bioaccumulate significantly in aquatic organisms. |
| Hydrolysis Half-life (at pH 7) | 9.2 years | Indicates that hydrolysis is a very slow degradation process at neutral pH. |
Advanced Research Perspectives and Future Directions
Advancements in Sustainable Production of Esters
The production of esters like isobutyl valerate (B167501) is traditionally achieved through chemical catalysis, often using strong acids like sulfuric acid. ontosight.ai However, these methods can lead to the formation of byproducts and present environmental concerns. acs.org Consequently, there is a significant research focus on developing more sustainable and "green" production methods.
Biocatalysis, particularly the use of enzymes like lipases, has emerged as a promising alternative. mdpi.com Lipase-catalyzed esterification offers several advantages, including high selectivity, which minimizes the formation of unwanted side products, and the ability to operate under mild reaction conditions, which saves energy. mdpi.com Esters produced through biocatalytic routes can often be labeled as "natural," which can be advantageous in the flavor, fragrance, and cosmetic industries. mdpi.com
Kinetic modeling of these enzymatic reactions is also crucial for process optimization and scale-up. Studies have investigated the reaction kinetics of lipase-catalyzed esterifications, often finding that they follow models like the Ping-Pong Bi-Bi mechanism. researchgate.net A recent study on the production of isobutyl valerate using Novozym 435 (an immobilized lipase) developed a rate equation to account for substrate inhibition, which is a critical step towards industrial-scale production of biocatalytic esters. acs.org
Computational Chemistry and Modeling in this compound Research
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are powerful theoretical tools used to investigate the intricate details of chemical reactions at a molecular level. fiveable.me These methods can be applied to study the reaction mechanisms involved in the synthesis and degradation of this compound. By solving the Schrödinger equation for a given molecular system, researchers can map out the potential energy surface of a reaction, identifying stable reactants, products, and the high-energy transition states that connect them. fiveable.me
For the synthesis of this compound, quantum chemical calculations can elucidate the step-by-step mechanism of esterification, whether it is acid-catalyzed or enzyme-catalyzed. These calculations can help in understanding the role of the catalyst, the geometry of the transition state, and the energy barriers that determine the reaction rate. fiveable.me
Similarly, in the study of atmospheric degradation of this compound, quantum chemistry can be used to model the reactions with atmospheric oxidants like the hydroxyl (OH) radical. For instance, studies on related esters like isobutyl acetate (B1210297) have used computational methods to determine that H-atom abstraction is fastest at the -CH2- group of the isobutyl moiety. researchgate.net Such calculations provide valuable insights into the atmospheric lifetime and the potential formation of secondary pollutants. The accuracy of these theoretical predictions depends on the level of theory and basis set used, and comparison with experimental data is essential for validation. fiveable.meresearchgate.net
In Silico Molecular Docking Studies for Biological Activity
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or enzyme. researchgate.net
While this compound itself is primarily known for its flavor and fragrance properties, its constituent parts, valeric acid and isobutanol, are precursors to various biologically active molecules. Molecular docking studies can be employed to investigate the potential biological activities of this compound or its derivatives. For example, a study on the essential oil of Artabotrys hexapetalus, which contains this compound as a minor component, used molecular docking to suggest that the oil's constituents could act as inhibitors of nucleic acid and cell wall synthesis in bacteria. ju.edu.jo
The process of molecular docking involves generating various conformations of the ligand (e.g., this compound) and fitting them into the binding site of a target protein. mdpi.com A scoring function is then used to estimate the binding energy for each pose, with lower energies generally indicating a more favorable interaction. mdpi.com These in silico studies can help to prioritize compounds for further experimental testing and provide a molecular-level understanding of their potential biological effects. open.ac.uk
Interdisciplinary Research Needs and Opportunities
The full potential of this compound, a versatile ester compound, can be unlocked through collaborative research that spans multiple scientific and engineering disciplines. Emerging opportunities in biotechnology, agriculture, materials science, and microbiology highlight the need for an integrated approach to harness its properties for novel applications.
A. Biotechnology and Synthetic Biology
The microbial biosynthesis of esters, including this compound, represents a significant leap towards sustainable chemical production. Research has demonstrated the feasibility of producing this compound by engineering common microorganisms like E. coli. This process involves the enzymatic condensation of an alcohol with an acyl-CoA substrate.
Key interdisciplinary opportunities include:
Metabolic Engineering and Chemical Engineering: The development of "modular cell" factories presents a prime area for collaboration. These systems involve designing microbial chassis with core metabolic pathways that can be combined with exchangeable production modules for different esters. Optimizing these modular systems to enhance the production yield of this compound from renewable feedstocks like lignocellulosic biomass requires a deep understanding of both microbial physiology and bioreactor design.
Sustainable Chemistry and Biofuel Development: this compound and similar esters are being explored as "green solvents" and advanced biofuels. Their properties, such as hydrophobicity and compatibility with existing fuel infrastructures, make them promising alternatives to petroleum-based products. Interdisciplinary research is essential to optimize their performance, assess their environmental impact, and scale up production to meet industrial demands.
B. Chemical Ecology and Agriculture
Volatile organic compounds (VOCs), including various esters, play a crucial role in mediating interactions between organisms. This forms the basis of chemical ecology, a field with significant implications for agriculture.
Future research directions include:
Entomology and Analytical Chemistry: Studies have identified valerate esters as components of the chemical signals used by insects, such as triatomines, which are vectors for diseases. Further research could investigate the specific role of this compound in insect communication (as an attractant or repellent). This knowledge, combining chemical analysis with behavioral studies of insects, could lead to the development of highly specific and effective pest monitoring and control strategies.
Integrated Pest Management: The identification of potent volatile blends that attract pests like the fruit fly Bactrocera dorsalis opens new avenues for sustainable agriculture. While studies have focused on compounds like isoamyl isovalerate and isoamyl butyrate (B1204436), expanding this research to include this compound could lead to more effective attractant blends for use in traps and lures, reducing the reliance on conventional pesticides.
C. Materials Science and Nanotechnology
The unique chemical structure of this compound and its valerate relatives suggests potential applications in the development of advanced materials. This is a nascent area of research that requires collaboration between chemists and materials scientists.
Potential areas for interdisciplinary exploration are:
Polymer Science: The valerate structure is already a component of some biodegradable polymers, such as polyhydroxybutyrate-valerate (PHBV). wikipedia.org Research could explore the use of this compound as a bio-derived, green plasticizer or as a solvent in the processing of biodegradable polymers like polylactic acid (PLA) and PHBV. wikipedia.org
Nanotechnology and Catalysis: The synthesis of valuable chemicals can be enhanced through nanocatalysis. For instance, copper-based nanoparticles have been used for the catalytic conversion of γ-valerolactone into methyl valerate. wikipedia.org A similar interdisciplinary approach, combining materials science and catalysis, could be applied to develop novel catalysts for the efficient and selective synthesis of this compound. Furthermore, the compound's properties could be exploited in the formulation of nanoemulsions for applications in drug delivery or cosmetics.
D. Food Science and Microbiology
The aroma and flavor of many foods and beverages are determined by a complex mixture of volatile compounds produced during fermentation and ripening. The interaction between different microbial species can significantly influence the final profile of these volatiles.
Opportunities for interdisciplinary study include:
Microbiology and Flavor Chemistry: Research into the volatile metabolites produced by co-cultures of microorganisms, such as Candida albicans and Staphylococcus aureus, reveals how microbial interactions can lead to unique chemical profiles. Applying this methodology to food-relevant microbes could elucidate the specific conditions under which this compound is produced or consumed, providing insights into flavor development and food spoilage.
Food Technology: By understanding the microbial pathways that generate desirable flavor esters like this compound, it may be possible to select or engineer starter cultures for fermented foods and beverages that produce an enhanced and consistent flavor profile. This requires a combination of microbiology, genetics, and sensory science.
Q & A
Q. What is the molecular structure of isobutyl valerate, and how can it be represented using standard chemical notations?
this compound (C₉H₁₈O₂) consists of a valeric acid moiety esterified with an isobutyl alcohol group. Key structural features include:
- SMILES :
CCCCC(=O)OCC(C)C(indicating the pentanoate ester bonded to an isobutyl group). - InChIKey :
ADNADZOSMJDVIS-UHFFFAOYSA-N(unique identifier for computational referencing). - Bonding : 28 total bonds, including 1 ester carbonyl (C=O) and 6 rotatable bonds influencing conformational flexibility .
| Property | Value/Description |
|---|---|
| Molecular Weight | 158.23802 g/mol |
| Rotatable Bonds | 6 |
| Ester Functional Group | Aliphatic ester (C=O at ~1740 cm⁻¹ in IR) |
Q. What spectroscopic methods are recommended for characterizing this compound?
- Infrared (IR) Spectroscopy : Identify the ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-O ester vibrations at 1200–1100 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : δ 0.9–1.0 ppm (isobutyl CH₃), δ 1.2–1.6 ppm (valerate CH₂), δ 2.3 ppm (ester α-CH₂), δ 4.0–4.1 ppm (ester O-CH₂).
- ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 60–70 ppm (O-CH₂).
Q. What are common synthetic routes for producing this compound in laboratory settings?
The esterification of valeric acid with isobutyl alcohol via:
- Acid-Catalyzed Fischer Esterification : Using H₂SO₄ or p-toluenesulfonic acid under reflux (60–80°C) with azeotropic removal of water.
- Enzymatic Synthesis : Lipase-catalyzed reactions under mild conditions (30–40°C) to improve selectivity and reduce side products .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to minimize byproducts like diesters or unreacted acids?
- Reaction Monitoring : Use inline IR or GC-MS to track ester formation and adjust catalyst concentration/reactant ratios dynamically.
- Solvent Selection : Non-polar solvents (e.g., toluene) improve azeotropic water removal in Fischer esterification.
- Temperature Control : Maintain temperatures below 100°C to prevent thermal degradation of the ester .
Q. What computational approaches are effective in modeling this compound’s physicochemical properties?
- Quantum Chemical Calculations : Density Functional Theory (DFT) to predict vibrational spectra (e.g., Gaussian software).
- Quantitative Structure-Property Relationship (QSPR) : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental solubility or volatility data.
- Molecular Dynamics (MD) : Simulate solvent interactions for partition coefficient estimation .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?
- Cross-Validation : Compare experimental NMR/IR results with computational predictions (DFT) to identify anomalies.
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., residual valeric acid) that may distort signals.
- Collaborative Reproducibility : Share raw data with peer labs to rule out instrumental variability .
Q. What experimental designs are suitable for studying the esterification kinetics of this compound?
- Pseudo-First-Order Kinetics : Isolate one reactant in excess (e.g., isobutyl alcohol) to simplify rate calculations.
- Arrhenius Analysis : Conduct reactions at multiple temperatures (40–80°C) to derive activation energy.
- In Situ Monitoring : Use ATR-FTIR to track real-time conversion rates .
Q. How can chromatographic techniques (e.g., GC, HPLC) be validated for quantifying this compound purity?
- Calibration Curves : Prepare standards across 0.1–10 mg/mL and assess linearity (R² > 0.99).
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3).
- Recovery Studies : Spike known quantities into reaction mixtures and measure accuracy (±5%) .
Q. What strategies mitigate inter-laboratory variability in this compound analysis?
Q. How can researchers design studies to explore this compound’s potential as a green solvent or flavorant?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
